

An In-depth Technical Guide to Aprobarbital (CAS 77-02-1)

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Compound of Interest

Compound Name: Aprobarbital

Cat. No.: B1667570

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This technical guide provides comprehensive data and experimental protocols for **Aprobarbital** (CAS 77-02-1), a barbiturate derivative with sedative, hypnotic, and anticonvulsant properties.

[1] Developed in the 1920s, it was primarily indicated for insomnia but has largely been superseded by compounds with a wider safety margin.[1][2][3]

Chemical and Physical Properties

Aprobarbital, with the systematic IUPAC name 5-propan-2-yl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione, is a derivative of barbituric acid.[2][4][5] Its core structure is a pyrimidine-2,4,6(1H,3H,5H)-trione substituted at position 5 with both an isopropyl and a prop-1-en-3-yl group.[2][6] The sodium salt form (CAS 125-88-2) is hygroscopic, very soluble in water, and yields alkaline aqueous solutions.[7]

Table 1: Physicochemical Data for **Aprobarbital** and its Sodium Salt

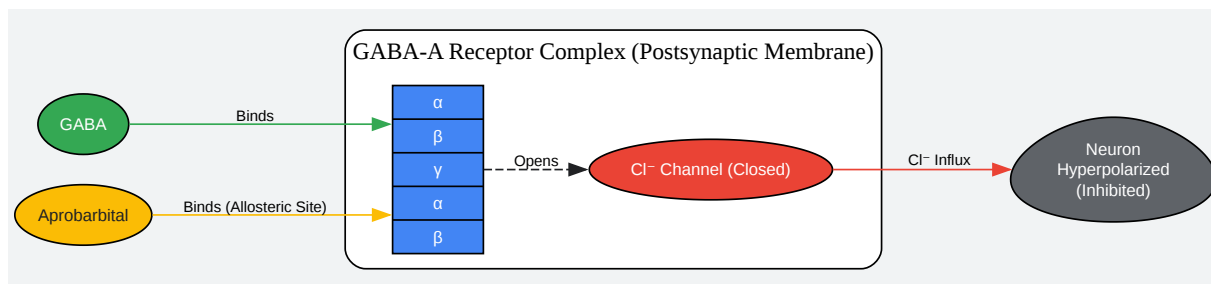
Property	Aprobarbital (CAS 77-02-1)	Aprobarbital Sodium (CAS 125-88-2)	Reference(s)
Molecular Formula	C ₁₀ H ₁₄ N ₂ O ₃	C ₁₀ H ₁₃ N ₂ NaO ₃	[7][8]
Molecular Weight	210.23 g/mol	232.21 g/mol	[7][8]
Appearance	Slightly bitter crystals	Hygroscopic powder	[7]
Melting Point	140-141.5 °C	Not Applicable	[6][7]
Water Solubility	Almost insoluble	Very soluble	[2][7]
Organic Solubility	Soluble in alcohol, chloroform, ether, acetone, benzene, glacial acetic acid.	Slightly soluble in alcohol; Practically insoluble in ether.	[2][7]
pKa	7.81 ± 0.10 (Predicted)	Not Applicable	[6]
XLogP3	1.1	Not Applicable	[9]

Pharmacological and Toxicological Data

Aprobarbital is classified as an intermediate-acting barbiturate.[10] Like other barbiturates, its primary mechanism of action is as a positive allosteric modulator of the GABA-A receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[10]

Mechanism of Action

Barbiturates bind to the GABA-A receptor at a site distinct from both GABA and benzodiazepines.[10] This binding potentiates the effect of GABA by increasing the duration of the chloride ion channel opening, which leads to hyperpolarization of the neuronal membrane and subsequent CNS depression.[10][11] At higher concentrations, barbiturates can directly act as agonists of the GABA-A receptor, opening the chloride channel in the absence of GABA.[10] This direct agonism contributes to the higher toxicity of barbiturates in overdose compared to benzodiazepines.[10] Furthermore, barbiturates can also block excitatory neurotransmission by inhibiting AMPA and kainate receptors.[10]



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Aprobital's modulation of the GABA-A receptor.

Table 2: Pharmacological and Toxicological Values

Parameter	Value	Species	Route	Reference(s)
Therapeutic Category	Sedative, Hypnotic, Anticonvulsant	N/A	N/A	[2][3][7]
LD ₅₀	200 mg/kg	Mice	Intraperitoneal (i.p.)	[7]
Hazard Classification	Acute toxicity - Category 3, Oral (H301: Toxic if swallowed)	N/A	N/A	[12]

Experimental Protocols

Protocol: Quantification of Barbiturates in Urine by GC-MS

This protocol provides a general methodology for the detection and quantification of barbiturates, including **Aprobital**, in biological matrices like urine, adapted from established methods.[13][14][15][16] The workflow involves solid-phase extraction (SPE) for sample

cleanup and concentration, followed by derivatization and analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

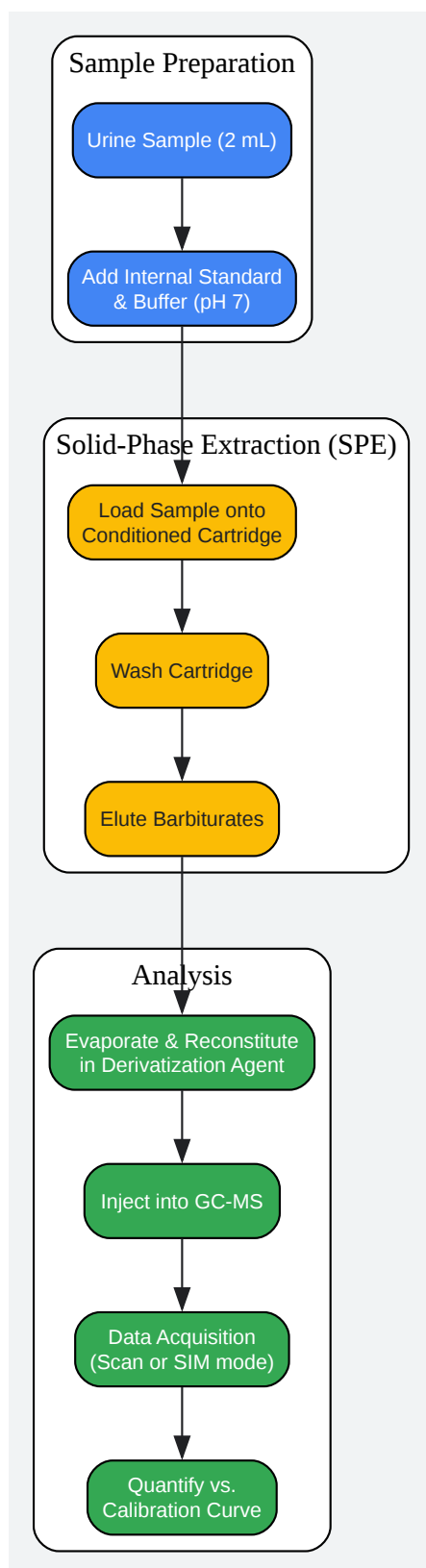
Materials and Reagents:

- Urine sample (2 mL)
- Internal Standard (IS) (e.g., d5-pentobarbital or hexobarbital)[[13](#)][[15](#)]
- Phosphate buffer (pH 6-7)[[13](#)][[14](#)]
- Solid-Phase Extraction (SPE) cartridges (e.g., Bond Elute Certify II)[[13](#)]
- Methanol, Ethyl Acetate, Hexanes
- Derivatization agent (e.g., Iodomethane/tetramethylammonium hydroxide in DMSO for methylation)[[13](#)]
- GC-MS system with a suitable capillary column (e.g., 5% phenyl polysiloxane phase)[[13](#)]

Procedure:

- Sample Preparation:
 - To a 2 mL urine sample, add the internal standard.
 - Add phosphate buffer to adjust the pH to approximately 7.[[13](#)]
 - Vortex the sample briefly.
- Solid-Phase Extraction (SPE):
 - Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water/buffer).
 - Load the prepared urine sample onto the cartridge.
 - Wash the cartridge to remove endogenous interferences (e.g., with water, acidic buffer).

- Dry the cartridge thoroughly under vacuum or nitrogen.
- Elute the barbiturates with an appropriate organic solvent mixture (e.g., ethyl acetate/hexanes).[14]
- Derivatization:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in the derivatization agent (e.g., Iodomethane/TMAH in DMSO). [13]
 - Heat the sample as required to complete the methylation reaction. This step improves chromatographic performance.[13]
- GC-MS Analysis:
 - Inject an aliquot of the derivatized sample into the GC-MS system.
 - GC Conditions: Use a temperature program that effectively separates the target barbiturates. (e.g., initial temp 100°C, ramp to 280°C).
 - MS Conditions: Operate in either full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantitation.[14]
- Quantification:
 - Generate a calibration curve using standards of known concentrations.
 - Calculate the concentration of **Aprobarbital** in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. Good linearity is typically achieved in the ng/mL range.[13][15]



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Workflow for GC-MS quantification of **Aprobarbital**.

Safety and Handling

Aprobarbital is classified as toxic if swallowed.[12] Handling should be performed in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety goggles and gloves, must be worn.[12] Store in a locked, secure location.[12] The oral solution should be kept in tight, light-resistant containers, preferably between 15°C and 30°C, and freezing should be avoided.[12] When heated to decomposition, it may emit toxic fumes of nitrogen oxides.[12] It is a controlled substance in many jurisdictions.[7]

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